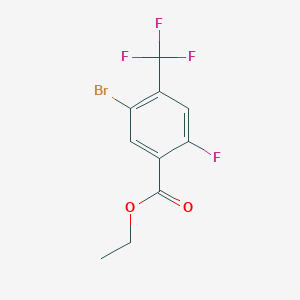![molecular formula C22H14FNO4S B12089183 [2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate](/img/structure/B12089183.png)
[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate is a complex organic compound that features a benzothiazole ring, a fluorophenyl group, and an acetyloxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the benzothiazole ring, which can be synthesized through the reaction of 2-aminothiophenol with an appropriate aldehyde under acidic conditions . The fluorophenyl group can be introduced via a substitution reaction using a fluorinated benzene derivative . Finally, the acetyloxybenzoate moiety can be attached through esterification reactions involving salicylic acid and acetic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate can undergo various chemical reactions, including:
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Chemistry
In chemistry, [2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzothiazole ring is known for its antimicrobial and anticancer properties, making it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the fluorophenyl group can enhance the compound’s ability to interact with biological targets, potentially leading to new treatments for various diseases .
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of [2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The benzothiazole ring can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole ring and have similar biological activities.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are known for their enhanced biological activity and stability.
Acetyloxybenzoates: These compounds are used in various applications, including as intermediates in drug synthesis.
Uniqueness
[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate is unique due to the combination of its structural features. The presence of the benzothiazole ring, fluorophenyl group, and acetyloxybenzoate moiety provides a versatile platform for the development of new compounds with diverse applications .
Properties
Molecular Formula |
C22H14FNO4S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)-4-fluorophenyl] 2-acetyloxybenzoate |
InChI |
InChI=1S/C22H14FNO4S/c1-13(25)27-18-8-4-2-6-15(18)22(26)28-19-11-10-14(23)12-16(19)21-24-17-7-3-5-9-20(17)29-21/h2-12H,1H3 |
InChI Key |
TVZDIFFVBBTTIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OC2=C(C=C(C=C2)F)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)
![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester](/img/structure/B12089177.png)

![2-{2-[(1-Methoxypropan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B12089192.png)
